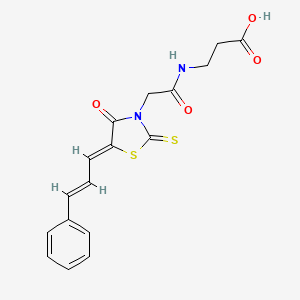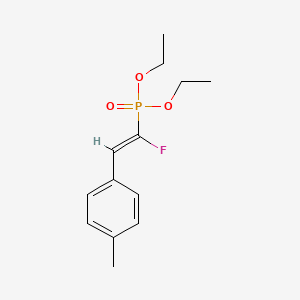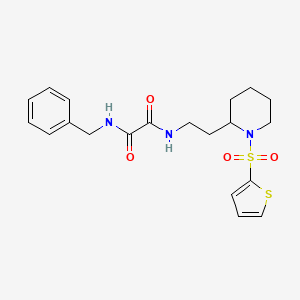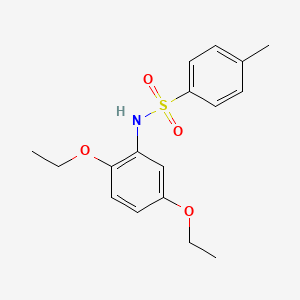
3-(2-((Z)-4-Oxo-5-((E)-3-Phenylallyliden)-2-Thioxothiazolidin-3-yl)acetamido)propansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetamido)propanoic acid is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality 3-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetamido)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)acetamido)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fermentative Produktion
Die Verbindung ist an der fermentativen Produktion von Propionsäure beteiligt . Propionsäure ist eine wichtige organische Säure mit vielfältigen industriellen Anwendungen, insbesondere in der Lebensmittelindustrie . Die fermentative Produktion von Propionsäure etabliert sich zunehmend als Alternative zur chemischen Synthese .
Biologische Produktion
Die Verbindung wird bei der biologischen Produktion von Propionsäure verwendet . Propionsäure und ihre Derivate gelten als „Allgemein als sicher erkannt“ (GRAS) Lebensmittelzusatzstoffe und werden in verschiedenen industriellen Anwendungen im Allgemeinen als antimikrobielles und entzündungshemmendes Mittel, Herbizid und künstlicher Geschmacksstoff eingesetzt .
Antimikrobielles Mittel
Propionsäure, die aus dieser Verbindung hergestellt werden kann, wird als antimikrobielles Mittel verwendet . Es wird verwendet, um die Kontamination von Lebensmitteln durch Mikroorganismen wie Salmonella spp., Escherichia coli O157:H7 und Listeria monocytogenes während der Vor- und Nachernte von Lebensmittelprodukten zu kontrollieren .
Entzündungshemmendes Mittel
Propionsäure, die aus dieser Verbindung gewonnen wird, wird als entzündungshemmendes Mittel verwendet . Es wurde festgestellt, dass es entzündungshemmende Eigenschaften besitzt .
Herbizid
Propionsäure, die aus dieser Verbindung hergestellt werden kann, wird als Herbizid verwendet . Es wird verwendet, um das Wachstum unerwünschter Pflanzen zu kontrollieren .
Lebensmittelkonservierungsmittel
Propionsäure, die aus dieser Verbindung gewonnen wird, wird als Lebensmittelkonservierungsmittel verwendet . Es wird verwendet, um die Haltbarkeit von Lebensmittelprodukten zu verlängern .
Künstlicher Geschmack
Propionsäure, die aus dieser Verbindung hergestellt werden kann, wird als künstlicher Geschmackstoff verwendet . Es wird verwendet, um den Geschmack von Lebensmittelprodukten zu verbessern .
Umweltfreundliches Ganz-Zell-Biokatalytisches Verfahren
Die Verbindung wird in einem umweltfreundlichen Ganz-Zell-Biokatalytischen Verfahren zur Bioproduktion von 3-Aminopropionsäure aus Fumarsäure unter Verwendung von Bacillus megaterium verwendet . 3-Aminopropionsäure findet breite Anwendung in der Lebensmittel-, Kosmetik-, Pharma-, Chemie- und Polymerindustrie .
Eigenschaften
IUPAC Name |
3-[[2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c20-14(18-10-9-15(21)22)11-19-16(23)13(25-17(19)24)8-4-7-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,18,20)(H,21,22)/b7-4+,13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDKMMIILOBBMW-XOHVCTMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2386875.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2386876.png)
![4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2386878.png)
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386879.png)
![2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2386880.png)
![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2386886.png)

![1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386889.png)

![(3,4-Diethoxyphenyl)-[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2386893.png)
![N-(3-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386894.png)
![Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2386895.png)


